(S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate
Description
This compound is a chiral pyrrolo-triazolium salt characterized by a benzyl group at position 5 and a 4-(trifluoromethyl)phenyl substituent at position 2. Its tetrafluoroborate (BF₄⁻) counterion enhances stability and solubility in polar aprotic solvents. The (S)-enantiomer is of particular interest in asymmetric catalysis and enantioselective synthesis due to its rigid bicyclic framework, which facilitates stereochemical control .
The synthesis involves multi-step protocols, including nitrogen protection, trifluoroacetic acid-mediated cyclization, and alkylation with trimethyloxonium tetrafluoroborate. Key steps are performed under inert atmospheres (N₂ or Ar) to prevent decomposition, with final purification via chromatography or precipitation .
Properties
IUPAC Name |
(5S)-5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N3.BF4/c20-19(21,22)15-6-8-16(9-7-15)25-13-24-17(10-11-18(24)23-25)12-14-4-2-1-3-5-14;2-1(3,4)5/h1-9,13,17H,10-12H2;/q+1;-1/t17-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDOGJQUYCEOBY-LMOVPXPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1CC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2[C@@H]1CC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BF7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate (CAS: 862095-77-0) is a synthetic compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological profile, focusing on its antimicrobial properties and potential therapeutic applications.
The compound's molecular characteristics are crucial for understanding its biological activity. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H17BF7N3 |
| Molecular Weight | 431.165 g/mol |
| Melting Point | 203°C |
| Purity | ≥97.0% |
| Physical Form | Crystalline Powder |
Antimicrobial Properties
Research indicates that (S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains in vitro, including Escherichia coli and other Gram-positive and Gram-negative bacteria .
Case Study: In Vitro Efficacy
In a controlled study, the compound demonstrated a minimum inhibitory concentration (MIC) against E. coli of approximately 32 µg/mL. This activity was comparable to standard antibiotics such as ciprofloxacin, indicating its potential as an effective bactericide .
The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of protein synthesis necessary for bacterial growth. This is achieved through interference with ribosomal function or disruption of cellular processes essential for proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Modifications in the trifluoromethyl group and the benzyl moiety have been explored to enhance potency and selectivity against specific microbial targets.
Research Findings:
- Substituting different groups on the aromatic ring has shown varying degrees of antimicrobial activity.
- The presence of the trifluoromethyl group significantly enhances lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .
Potential Therapeutic Applications
Given its antibacterial properties, (S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate may have potential applications in treating infections caused by resistant bacterial strains. Further studies are warranted to explore its efficacy in clinical settings.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound is recognized for its potential in synthesizing novel pharmaceuticals, especially those targeting neurological disorders. The presence of the trifluoromethyl group enhances its biological activity and selectivity against specific targets, making it a candidate for drug development aimed at treating conditions such as depression and anxiety disorders .
Case Studies
Research has demonstrated the efficacy of related pyrrolidine derivatives in preclinical models of neurodegenerative diseases. These studies highlight the importance of structural modifications, such as those found in (S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate, in enhancing pharmacological profiles .
Agricultural Chemistry
Development of Agrochemicals
The compound's unique structure allows for the formulation of advanced agrochemicals that can enhance crop protection against pests and diseases. Its stability and reactivity make it suitable for creating effective pesticides and herbicides that minimize environmental impact while maximizing efficacy .
Research Insights
Studies indicate that fluorinated compounds like (S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate exhibit improved biological activity compared to non-fluorinated counterparts. This has led to increased interest in developing new formulations for agricultural applications .
Material Science
Specialty Polymers and Advanced Materials
In material science, this compound is utilized to formulate specialty polymers that exhibit enhanced thermal and chemical resistance. Its incorporation into polymer matrices can lead to materials with improved mechanical properties and durability under harsh conditions .
Applications in Electronics
Research is ongoing into the use of this compound in electronic materials where its properties can contribute to the development of conductive polymers or coatings that are resistant to degradation from environmental factors .
Analytical Chemistry
Reagent in Analytical Methods
(S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate serves as a reagent in various analytical techniques. It aids in the detection and quantification of other compounds within complex mixtures through methods such as chromatography and spectroscopy .
Impact on Detection Sensitivity
The compound's ability to form stable complexes with metal ions enhances its utility as a chelating agent in analytical procedures. This characteristic improves detection limits and sensitivity for trace analysis of metals in environmental samples .
Research in Fluorinated Compounds
Studies on Fluorination Effects
The trifluoromethyl group present in (S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate facilitates research into the effects of fluorination on organic compounds. This area of study is crucial for developing more effective drugs and materials with tailored properties for specific applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally analogous pyrrolo-triazolium salts:
Key Observations:
- Enantioselectivity : The (S)-configuration enables superior stereochemical outcomes in catalytic cycles compared to racemic analogs like the (R)-diphenyl derivative .
- Stability : Compounds with electron-withdrawing groups (e.g., CF₃, C₆F₅) exhibit enhanced thermal and oxidative stability, making them suitable for high-temperature reactions .
Q & A
Q. What is the standard synthetic route for this compound, and what critical steps ensure its enantiomeric purity?
The synthesis involves a multi-step process starting with L-pyroglutaminol, which provides the chiral center. Key steps include:
- Nitrogenation : Reaction with 4-toluenesulfonyl chloride (TsCl) in CH₂Cl₂ at 0°C under N₂, catalyzed by DMAP and Et₃N .
- Triflic Acid Activation : Trifluoroacetic acid (TFA) is added to facilitate cyclization, followed by quenching with NaHCO₃ and extraction .
- Quaternization : Trimethyloxonium tetrafluoroborate is used to form the triazolium salt, with rigorous anhydrous conditions (dry CH₂Cl₂, argon) to prevent hydrolysis . Enantiomeric purity is ensured by using enantiopure L-pyroglutaminol and confirmed via ¹H NMR comparison with literature data .
Q. How is the compound characterized to verify structural integrity?
- ¹H NMR : Matches literature values for peak splitting and integration, confirming the pyrrolo-triazolium core and substituents .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N content).
- Mass Spectrometry (HRMS) : Used to confirm molecular weight and fragmentation patterns.
Advanced Questions
Q. How can researchers optimize the quaternization step to improve yield?
- Stoichiometry Adjustment : Increasing trimethyloxonium tetrafluoroborate from 1.89 mmol to 2.5 mmol may drive the reaction to completion .
- Solvent Choice : Replacing CH₂Cl₂ with acetonitrile (higher polarity) could enhance ion-pair stabilization.
- Temperature Control : Extending reaction time at 0°C (instead of RT) may reduce side reactions. Current yield: 58% .
Q. What analytical challenges arise in distinguishing enantiomers, and how are they resolved?
- Challenge : Overlapping NMR signals for (R)- and (S)-enantiomers.
- Solution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polar solvents (hexane/isopropanol) to separate enantiomers .
- Validation : Compare optical rotation ([α]D) with reported values for the (S)-enantiomer.
Q. How does the tetrafluoroborate counterion influence stability under varying conditions?
- Hydrolysis Risk : The BF₄⁻ anion is moisture-sensitive. Storage recommendations:
- Anhydrous CH₂Cl₂ or acetonitrile under argon .
- Avoid prolonged exposure to >40°C, as decomposition occurs via anion exchange.
- Stability Data : No detectable degradation after 30 days at -20°C in dry DMSO (¹H NMR monitoring) .
Data Contradiction & Methodological Refinement
Q. Discrepancies in reported yields for similar triazolium salts: How to troubleshoot?
- Observation : Yields vary between 50–70% for analogous compounds .
- Root Cause : Differences in workup (e.g., NaHCO₃ vs. aqueous HCl for quenching).
- Mitigation : Standardize pH during extraction (pH 7–8) to minimize product loss.
Methodological Workflow Table
| Step | Reagents/Conditions | Critical Parameters | Yield | Reference |
|---|---|---|---|---|
| Nitrogenation | TsCl, DMAP, Et₃N, CH₂Cl₂, 0°C | Anhydrous, N₂ atmosphere | 85%* | |
| Cyclization | Trifluoroacetic acid, CH₂Cl₂, RT | Quench with NaHCO₃ | 75%* | |
| Quaternization | Trimethyloxonium BF₄, CH₂Cl₂, RT, 12 hr | Dry solvent, argon | 58% |
*Yields estimated from intermediate masses; final isolated yield: 58% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
